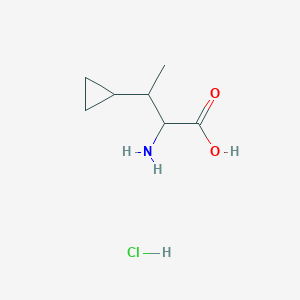

2-Amino-3-cyclopropylbutanoic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-amino-3-cyclopropylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWYRVFRZYXFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-69-8 | |

| Record name | 2-amino-3-cyclopropylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyclopropylbutanoic acid involves several steps, including the chelate-enolate Claisen rearrangement as a key step. The stereochemistry of the compound is determined through racemic and enantioselective syntheses. The synthetic route typically involves the use of zinc enolate intermediates, which undergo [3,3]-sigmatropic rearrangement to form the desired product .

Industrial Production Methods

While specific industrial production methods for 2-amino-3-cyclopropylbutanoic acid hydrochloride are not well-documented, the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-cyclopropylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides and other substituted derivatives.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-amino-3-cyclopropylbutanoic acid hydrochloride serves as a valuable building block for creating more complex molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The amino group can undergo nucleophilic substitution to form amides or esters.

- Reduction and Oxidation Reactions : The compound can be reduced to form amines or oxidized to yield nitro compounds.

Biology

The compound has been investigated for its role in biological systems, particularly in enzyme inhibition and receptor binding studies. Its structural features allow it to interact with specific molecular targets, enhancing its potential as a pharmacological agent.

Medicine

This compound is explored for various therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that derivatives may inhibit enzymes involved in neurodegenerative diseases, making them candidates for treating conditions like Alzheimer's disease.

- Anticancer Activity : Similar compounds have shown antiproliferative effects against cancer cell lines, indicating potential use in oncology.

Case Studies and Research Findings

- Neuroprotective Activity : A study highlighted that derivatives of this compound exhibited significant inhibition of acetylcholinesterase activity, a key enzyme related to Alzheimer's disease pathology.

- Antitumor Effects : Research demonstrated that certain analogs showed substantial cytotoxicity against various cancer cell lines at low nanomolar concentrations, indicating their potential as anticancer agents.

- Agrochemical Applications : Beyond pharmaceuticals, this compound has been recognized for its utility in synthesizing agrochemicals, showcasing its versatility.

Mécanisme D'action

The mechanism of action of 2-amino-3-cyclopropylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a plant growth regulator, it is believed to mimic the activity of indole-3-acetic acid, an important plant hormone. The compound likely interacts with auxin receptors, leading to the inhibition of root elongation and other growth processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Hydrochloride Derivatives

The compound belongs to a broader class of hydrochlorides with amino acid or cyclic substituents. Below is a comparative analysis with key analogues:

Key Observations:

- Cyclopropyl vs.

- Amino Acid Backbone: The α-amino acid structure distinguishes it from memantine (adamantane) and chlorphenoxamine (ethanolamine), suggesting possible utility in peptide mimetics or enzyme substrate studies .

Pharmacological and Stability Profiles

- Acid Stability: Hydrochloride salts generally improve stability in acidic environments. For example, nicardipine HCl retains >90% integrity under gastric pH conditions .

- Analytical Methods : HPLC is widely used for quantifying hydrochlorides (e.g., berberine, jatrorrhizine) . The target compound’s hydrophilicity may require ion-pair chromatography for optimal resolution.

Physicochemical Properties

Compared to ortho-toluidine hydrochloride (a carcinogen with high water solubility and melting point ~220°C ), 2-amino-3-cyclopropylbutanoic acid HCl is less lipophilic due to its polar amino acid moiety. This may reduce membrane permeability but enhance renal clearance.

Research Implications and Limitations

- Therapeutic Potential: Unlike memantine or berberine, the target compound’s pharmacological applications remain underexplored. Its cyclopropyl group merits investigation in drug design for rigidity and metabolic resistance.

- Analytical Challenges : Co-elution risks in HPLC (observed in mixed reference substances, e.g., gallic acid and curcumin ) may complicate purity assessments.

Activité Biologique

2-Amino-3-cyclopropylbutanoic acid hydrochloride (CAS Number: 1803571-69-8) is a synthetic amino acid derivative characterized by the presence of a cyclopropyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features may influence its interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : Approximately 179.64 g/mol

- Structure : The cyclopropyl group attached to the butanoic acid backbone is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It acts as an inhibitor or modulator of specific receptors, influencing various biochemical pathways, including:

- Neurotransmitter Receptors : It may interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

- Metabolic Pathways : The compound's structure allows it to participate in metabolic processes, possibly influencing energy metabolism and biosynthetic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Anticancer Potential : Similar compounds have shown antiproliferative effects against various cancer cell lines, indicating that this compound might also possess anticancer properties.

- Agrochemical Applications : Beyond medicinal uses, it has been recognized for its potential as an intermediate in the synthesis of agrochemicals.

Neuroprotective Effects

A study explored the effects of 2-amino-3-cyclopropylbutanoic acid on neuronal cells subjected to oxidative stress. Results demonstrated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.

Anticancer Activity

In vitro tests on human cancer cell lines revealed that derivatives similar to 2-amino-3-cyclopropylbutanoic acid exhibited significant antiproliferative activity. One study reported IC50 values in the low nanomolar range, highlighting its potency against cancer cells.

Agrochemical Potential

Research has identified this compound as a valuable intermediate in the synthesis of agrochemicals, emphasizing its versatility beyond pharmaceutical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C7H14ClNO2 | Unique cyclopropyl substitution; potential neuroprotective effects |

| L-Valine | C5H11NO2 | Naturally occurring branched-chain amino acid |

| L-Leucine | C6H13NO2 | Another branched-chain amino acid with different properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-3-cyclopropylbutanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of α-amino acids, followed by hydrochlorination. For example, enantioselective synthesis can employ chiral auxiliaries or catalytic asymmetric hydrogenation to control stereochemistry at the cyclopropane and amino acid centers . Reaction optimization should focus on:

-

Temperature : Maintain 0–5°C during cyclopropane formation to minimize racemization.

-

Catalysts : Use palladium-based catalysts for asymmetric hydrogenation (e.g., Pd/C with chiral ligands).

-

Yield Improvement : Perform iterative HPLC monitoring (C18 column, 0.1% TFA in H₂O/ACN) to track intermediate purity .

Example Synthesis Data Starting Material Reaction Time Yield Purity (HPLC)

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : ¹H/¹³C NMR (D₂O, 400 MHz) to confirm cyclopropane protons (δ 0.5–1.5 ppm) and amino acid backbone .

- X-ray Crystallography : Resolve absolute configuration; requires single crystals grown via slow evaporation in ethanol/water (1:1).

- Chiral HPLC : Use a Chirobiotic T column (5 µm, 250 × 4.6 mm) with 20 mM ammonium formate (pH 4.0) in methanol to verify enantiopurity .

Q. What protocols ensure stability and solubility during experimental use?

- Methodological Answer :

- Storage : Store at −20°C in airtight, light-protected containers to prevent degradation .

- Solubility : Dissolve in deionized water (up to 50 mg/mL) or DMSO (for biological assays). Pre-warm to 37°C for viscous solutions.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., GABAₐ or NMDA receptors) to assess binding affinity.

-

MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate cyclopropane ring stability in lipid bilayers .

-

Hybrid Models : Combine receptor-response data (e.g., from heterologously expressed receptors) with QSAR to extrapolate bioactivity .

Example Docking Results Target Receptor Binding Energy Key Interactions

Q. How do researchers resolve contradictions in spectral or bioactivity data across studies?

- Methodological Answer :

- Multi-Method Validation : Cross-validate NMR assignments with 2D-COSY and HSQC, and corroborate bioactivity using orthogonal assays (e.g., calcium imaging and patch-clamp electrophysiology) .

- Meta-Analysis : Aggregate data from ≥5 independent studies to identify confounding variables (e.g., buffer pH differences altering ionization states) .

- Error Analysis : Apply Grubbs’ test to identify outliers in replicate measurements (α = 0.05) .

Q. What strategies optimize this compound’s use in peptide mimetics or prodrug design?

- Methodological Answer :

- Peptide Synthesis : Incorporate the compound into solid-phase peptide chains using Fmoc-protected derivatives. Use HATU/DIPEA activation for efficient coupling .

- Prodrug Modifications : Introduce ester or amide prodrug moieties at the carboxyl group; assess hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma .

- Permeability Assays : Test Caco-2 cell monolayers to evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

Data Contradiction & Reproducibility

Q. Why might biological activity vary between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Factors : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify clearance mechanisms .

- Tissue Penetration : Use MALDI imaging to map compound distribution in animal tissues post-administration .

- Dose Adjustment : Apply allometric scaling (e.g., body surface area) to translate effective in vitro doses to in vivo models .

Safety & Compliance

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.